3,4-Dichlorobenzamidine
Overview
Description
3,4-Dichlorobenzamidine is an organic compound with the molecular formula C7H6Cl2N2 It is a derivative of benzamidine, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzamidine can be synthesized from benzenecarboximidic acid, 3,4-dichloro-, ethyl ester. The synthesis involves the reaction of the ester with ammonia or an amine under controlled conditions to yield the amidine derivative .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzamidine or its derivatives
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamidines can be formed.
Oxidation Products: Oxidation can lead to the formation of benzamides or benzoic acids.
Reduction Products: Reduction typically yields amines or other reduced derivatives.
Scientific Research Applications
3,4-Dichlorobenzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By binding to the active site of these enzymes, this compound prevents their normal function, leading to a range of biological effects .
Comparison with Similar Compounds
- 3,5-Dichlorobenzamidine
- 2,4-Dichlorobenzamidine
- 2,6-Dichlorobenzamidine
Comparison: 3,4-Dichlorobenzamidine is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 3,5-Dichlorobenzamidine, the 3,4-substitution pattern may result in different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
3,4-dichlorobenzenecarboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEZERFURQWJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486482 | |
Record name | 3,4-DICHLOROBENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25412-64-0 | |
Record name | 3,4-DICHLOROBENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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